N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by the presence of a tert-butyl group, a chlorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-tert-butylphenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-tert-butylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the chlorophenyl group plays a crucial role in the compound’s activity.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-21(2,3)17-6-4-5-7-18(17)23-20(26)14-12-19(25)24(13-14)16-10-8-15(22)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJQDKSTZLBDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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